

Discovery and history of 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-3-chloropicolinonitrile

Cat. No.: B1291315

[Get Quote](#)

An In-depth Technical Guide on 2-Amino-5-chloro-3-cyanopyridine

Notice of Alternative Compound

Initial research revealed no specific, publicly available information regarding the discovery, synthesis, or biological activity of **"5-Amino-3-chloropicolinonitrile."** Consequently, this guide focuses on a closely related and well-documented isomer, 2-Amino-5-chloro-3-cyanopyridine, to provide a comprehensive technical overview in line with the user's core requirements.

Introduction

2-Amino-5-chloro-3-cyanopyridine is a substituted aminopyridine derivative that serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of amino, chloro, and cyano functional groups on the pyridine ring imparts a high degree of reactivity, making it a valuable building block in medicinal chemistry and drug discovery. This scaffold has been identified in molecules with potential applications as kinase inhibitors, as well as in compounds with anticancer and antimicrobial properties.^{[1][2][3]} The exploration of derivatives of 2-amino-3-cyanopyridine continues to be an active area of research due to the therapeutic potential of this structural motif.^{[4][5]}

Discovery and History

While a singular "discovery" event for 2-Amino-5-chloro-3-cyanopyridine is not prominently documented, its development is intrinsically linked to the broader exploration of 2-amino-3-

cyanopyridine derivatives. The synthesis of the parent scaffold, 2-aminopyridine, dates back to the early 20th century. Subsequent research focused on the functionalization of the pyridine ring to modulate its chemical and biological properties. The introduction of a cyano group at the 3-position and various substituents at other positions, including halogens, led to the synthesis of a diverse library of compounds.

The preparation of 2-amino-5-chloropyridine, a key precursor, has been explored through various chlorination methods of 2-aminopyridine.^{[6][7][8]} The development of efficient methods for the synthesis of 2-amino-3-cyanopyridines, often through multi-component reactions, has been a significant focus in organic synthesis, allowing for the generation of complex molecules from simple starting materials.^{[1][9][10]}

Physicochemical Properties

Quantitative data for 2-Amino-5-chloro-3-cyanopyridine and its parent compound, 2-amino-3-cyanopyridine, are summarized below.

Property	2-Amino-5-chloro-3-cyanopyridine	2-Amino-3-cyanopyridine
CAS Number	156361-02-3	24517-64-4
Molecular Formula	C ₆ H ₄ CIN ₃	C ₆ H ₅ N ₃
Molecular Weight	153.57 g/mol	119.12 g/mol
Appearance	Light yellow to cream solid	-
Melting Point	190-198 °C	-
IUPAC Name	6-amino-5-chloronicotinonitrile	2-aminopyridine-3-carbonitrile
InChI Key	XDDIMILABMXHFG-UHFFFAOYSA-N	YYXDQRRDNPRJFL-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of 2-amino-3-cyanopyridine derivatives can be achieved through various synthetic strategies, most notably via one-pot multi-component reactions. These methods offer

advantages in terms of efficiency, atom economy, and the ability to generate structural diversity.

General One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method for the synthesis of the 2-amino-3-cyanopyridine scaffold involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[\[1\]](#)[\[3\]](#)[\[10\]](#) This reaction can be performed under conventional heating, microwave irradiation, or with the use of various catalysts.[\[1\]](#)[\[9\]](#)

Experimental Protocol: Microwave-Assisted One-Pot Synthesis[\[1\]](#)

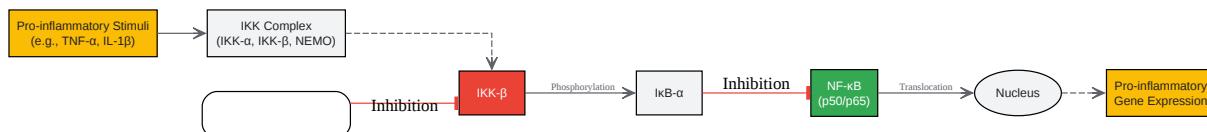
- A dry 25 mL flask is charged with an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
- The flask is connected to a reflux condenser and placed in a microwave oven.
- The reaction mixture is irradiated for 7-9 minutes.
- After completion, the reaction mixture is cooled and washed with ethanol (2 mL).
- The crude product is purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

Synthesis of Halogenated 2-Aminopyridine Precursors

The synthesis of 2-Amino-5-chloro-3-cyanopyridine would likely proceed from a chlorinated precursor. The chlorination of 2-aminopyridine is a key step in obtaining such precursors.

Experimental Protocol: Chlorination of 2-Aminopyridine[\[7\]](#)

- In a 250 mL three-necked flask, 2-aminopyridine (0.053 mol, 5.00 g) is placed in a water bath at 10°C.
- Under continuous stirring, 0.11 mol of a 13% NaClO solution is added.
- Subsequently, 0.25 mol of 36% hydrochloric acid is slowly added dropwise.


- The reaction is maintained at a constant temperature of 10°C for 2 hours, after which the temperature is raised to 25°C for an additional 4 hours.
- The reaction is terminated by cooling with ice water to 10°C.
- The pH of the reaction solution is adjusted to >8 with a 5 mol/L NaOH solution.
- The resulting precipitate is collected by filtration, washed with deionized water, and the filtrate and washings are extracted with dichloroethane to recover any remaining product.

Biological Activity and Signaling Pathways

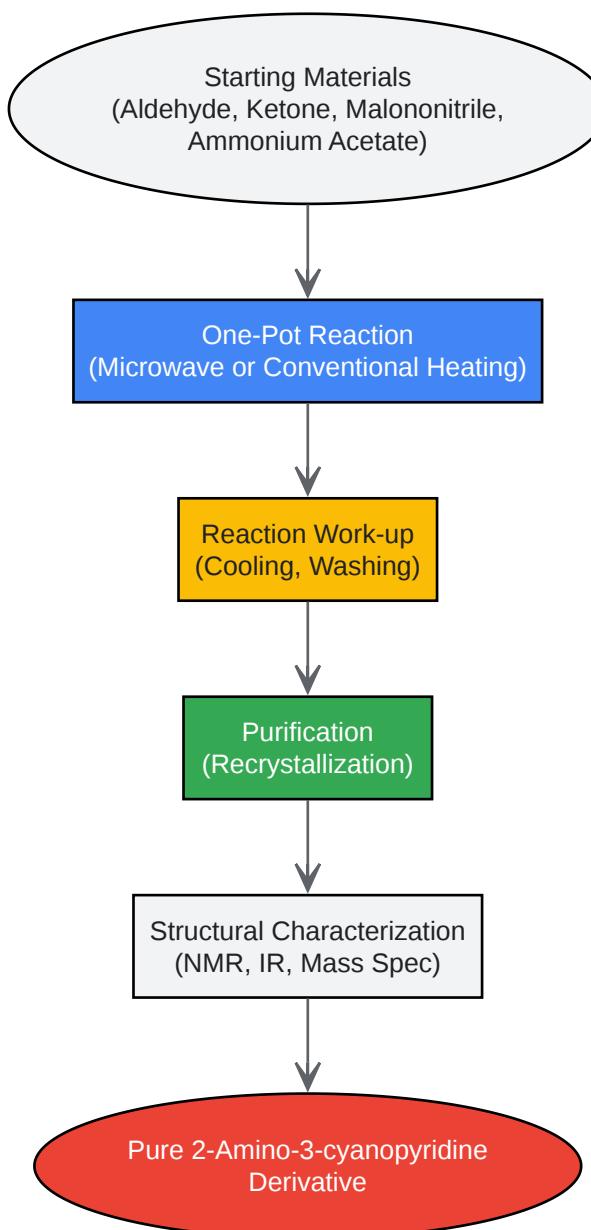
Derivatives of 2-amino-3-cyanopyridine have been investigated for a range of biological activities. Their mechanism of action often involves the inhibition of specific enzymes or interference with cellular signaling pathways.

IKK- β Inhibition

Certain 2-amino-3-cyanopyridine derivatives have been identified as inhibitors of I κ B kinase β (IKK- β).^{[1][3]} IKK- β is a key enzyme in the NF- κ B signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. Inhibition of IKK- β can block the activation of NF- κ B, thereby reducing the expression of pro-inflammatory genes.

[Click to download full resolution via product page](#)

IKK- β Inhibition by 2-Amino-3-cyanopyridine Derivatives.


Anticancer and Antimicrobial Activity

The 2-amino-3-cyanopyridine scaffold has been incorporated into molecules exhibiting anticancer and antimicrobial properties.^{[2][11]} The precise mechanisms for these activities are

varied and depend on the specific substitutions on the pyridine ring. For anticancer activity, potential mechanisms could involve the inhibition of kinases involved in cell proliferation or the induction of apoptosis. The antimicrobial effects may arise from the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Logical Workflow for Synthesis

The general workflow for the synthesis and characterization of 2-amino-3-cyanopyridine derivatives is outlined below.

[Click to download full resolution via product page](#)

General workflow for the synthesis of 2-amino-3-cyanopyridines.

Conclusion

2-Amino-5-chloro-3-cyanopyridine, as a representative of the broader class of 2-amino-3-cyanopyridine derivatives, is a valuable synthetic intermediate. The efficient one-pot synthesis methodologies allow for the creation of a wide array of substituted pyridines for biological screening. The demonstrated activities of these compounds, particularly as kinase inhibitors, highlight the importance of this scaffold in the development of new therapeutic agents. Further research into the specific biological targets and mechanisms of action of chlorinated derivatives will be crucial in realizing their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 5. ijpsr.com [ijpsr.com]
- 6. Page loading... [guidechem.com]
- 7. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 8. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 9. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of $\text{Fe}_3\text{O}_4@\text{THAM}$ -Mercaptopyrimidine [orgchemres.org]

- 10. oiccpres.com [oiccpres.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and history of 5-Amino-3-chloropicolinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291315#discovery-and-history-of-5-amino-3-chloropicolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com